molecular formula C13H13BrN2O4S2 B3691547 ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3691547
M. Wt: 405.3 g/mol
InChI Key: PGUXTMPTPRTMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole-based compound featuring a 4-bromophenylsulfonamide group and an ethyl ester moiety. Its synthesis typically involves alkylation of a thiazole precursor with ethyl chloroacetate under basic conditions, as described in . The 4-bromophenyl group enhances lipophilicity and may influence biological activity by modulating electronic effects or binding interactions. The ester group serves as a synthetic handle for further derivatization, enabling the generation of acids, hydrazides, or heterocyclic derivatives (e.g., pyrazoles, imidazolidinones) .

Properties

IUPAC Name

ethyl 2-[2-[(4-bromophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S2/c1-2-20-12(17)7-10-8-21-13(15-10)16-22(18,19)11-5-3-9(14)4-6-11/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUXTMPTPRTMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzenesulfonyl chloride and the thiazole intermediate.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the bromophenyl group.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-sulfonylated or de-brominated products.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer compounds.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring and the sulfonyl group are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s aryl substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Sulfonyl Group Molecular Weight Key Properties/Applications Reference
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrophenyl 371.39 g/mol Higher electron-withdrawing effect; used in antimicrobial studies
Ethyl (2-{[(phenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate Phenyl 340.40 g/mol Baseline analog; lower lipophilicity
Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 3-Nitrophenyl 371.39 g/mol Altered steric/electronic effects; moderate bioactivity
Ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate Benzylsulfonyl-propanoyl 471.54 g/mol Enhanced solubility; potential CNS applications

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity toward nucleophilic substitution but may reduce metabolic stability.
  • Bromophenyl derivatives (target compound) exhibit balanced lipophilicity, favoring membrane penetration in biological systems .
  • Bulkier substituents (e.g., benzylsulfonyl-propanoyl in ) may hinder binding to compact active sites but improve selectivity.

Heterocyclic Core Modifications

Replacing the thiazole ring with other heterocycles alters conformational flexibility and binding affinity:

Compound Name Core Structure Biological Activity Reference
4-(4-Bromophenyl)-thiazol-2-amine derivatives Thiazole-2-amine Antimicrobial (docking studies show strong binding to bacterial enzymes)
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Oxadiazole Antifungal; improved metabolic stability
Pyrazole derivatives (e.g., compounds 5–8 in ) Pyrazole Anticancer; moderate cytotoxicity against HeLa cells

Key Observations :

  • Thiazole cores (target compound) offer rigidity, favoring interactions with planar binding pockets.
  • Oxadiazoles (e.g., ) exhibit higher metabolic stability due to reduced susceptibility to hydrolysis.

Ester Group Modifications

The ethyl ester moiety can be hydrolyzed to carboxylic acids or converted to hydrazides for further functionalization:

Derivative Functional Group Application Reference
(E)-2-{3-[1-(4-Bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetic acid (3) Carboxylic acid Precursor for metal-chelating agents
(E)-2-{3-[1-(4-Bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}aceto-hydrazide (4) Hydrazide Intermediate for heterocyclic synthesis (e.g., pyrazoles)
Ethyl 2-[2-(4-morpholin-4-ylsulfonylbenzamido)-1,3-thiazol-4-yl]acetate Morpholine-sulfonyl Enhanced solubility; kinase inhibition

Key Observations :

  • Carboxylic acids (e.g., compound 3 in ) exhibit higher polarity, improving water solubility but reducing bioavailability.
  • Morpholine-containing derivatives (e.g., ) show improved pharmacokinetic profiles due to increased solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.